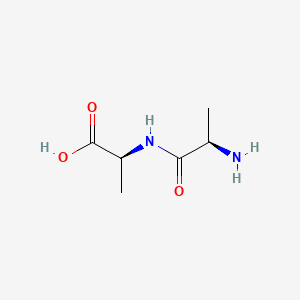

D-Ala-Ala

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016946 | |

| Record name | D-Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-78-2 | |

| Record name | D-Alanyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ALANYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7641UJG3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a cornerstone of bacterial survival, serving as a critical component in the biosynthesis of peptidoglycan (PG), the primary structural element of the bacterial cell wall. This technical guide provides an in-depth exploration of the multifaceted function of D-Ala-D-Ala, from its enzymatic synthesis in the cytoplasm to its ultimate role in the transpeptidation reactions that grant the cell wall its structural integrity. We delve into the kinetics of the key enzymes involved, D-alanyl-D-alanine ligase (Ddl) and UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-D-alanyl-D-alanine ligase (MurF), and present detailed experimental protocols for their characterization. Furthermore, this guide examines the strategic importance of the D-Ala-D-Ala terminus as a primary target for antibiotics, most notably vancomycin (B549263), and explores the biochemical basis of resistance mechanisms. Through quantitative data, detailed methodologies, and visual pathway representations, this document serves as a comprehensive resource for researchers and professionals engaged in antibacterial drug discovery and development.

Introduction: The Architectural Significance of Peptidoglycan

The bacterial cell wall is an essential organelle that provides structural support, maintains cell shape, and protects against osmotic lysis.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a vast, mesh-like macromolecule composed of long glycan strands cross-linked by short peptides.[3][4] The glycan chains consist of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[2] Attached to each MurNAc residue is a pentapeptide stem, which typically terminates in the dipeptide D-alanyl-D-alanine in its precursor form.[4]

The cross-linking of these pentapeptide stems, a process known as transpeptidation, is the final and crucial step in peptidoglycan synthesis, creating a rigid and protective sacculus around the bacterium.[1] The D-Ala-D-Ala terminus of the pentapeptide is central to this process, serving as the recognition site and substrate for the transpeptidases (also known as penicillin-binding proteins or PBPs) that catalyze the cross-linking reaction.[1][5] This pivotal role makes the synthesis and utilization of D-Ala-D-Ala a highly attractive target for antimicrobial intervention.

The Cytoplasmic Synthesis of the D-Ala-D-Ala Terminus

The journey of D-Ala-D-Ala begins in the bacterial cytoplasm with a series of enzymatic reactions that assemble the UDP-MurNAc-pentapeptide precursor. The formation of the terminal D-Ala-D-Ala dipeptide and its subsequent incorporation into the pentapeptide are catalyzed by two essential ATP-dependent ligases: D-alanyl-D-alanine ligase (Ddl) and MurF ligase.

D-Alanyl-D-Alanine Ligase (Ddl): The Genesis of the Dipeptide

D-alanyl-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[5] This enzyme is a critical gateway for the entire process, as the D-Ala-D-Ala dipeptide is the exclusive substrate for the subsequent MurF-catalyzed reaction in most bacteria.

The reaction proceeds in an ordered sequential mechanism where ATP binds first, followed by two molecules of D-alanine.[3] The enzyme then catalyzes the formation of a peptide bond, releasing ADP and inorganic phosphate.

MurF Ligase: Incorporating the Dipeptide into the Pentapeptide Precursor

Following its synthesis, the D-Ala-D-Ala dipeptide is added to the UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysine (or meso-diaminopimelic acid in many Gram-negative bacteria) tripeptide by the MurF ligase.[6] This reaction completes the synthesis of the UDP-MurNAc-pentapeptide, the final cytoplasmic precursor of peptidoglycan.[7] The MurF ligase exhibits high specificity for the D-Ala-D-Ala dipeptide, ensuring the correct terminus for subsequent transpeptidation.[6]

Caption: Cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor.

Transpeptidation: The Final Act of D-Ala-D-Ala

Once synthesized, the UDP-MurNAc-pentapeptide is transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan chain. The terminal D-Ala-D-Ala of the pentapeptide then plays its final, critical role in the transpeptidation reaction. Penicillin-binding proteins (PBPs) recognize the D-Ala-D-Ala motif and catalyze the formation of a cross-link between the penultimate D-alanine of one peptide side chain and an amino group on an adjacent peptide side chain.[5] This reaction results in the cleavage and release of the terminal D-alanine residue.[1] The resulting cross-linked peptidoglycan network provides the cell wall with its characteristic strength and rigidity.

Caption: The transpeptidation reaction catalyzed by Penicillin-Binding Proteins (PBPs).

D-Ala-D-Ala as an Antibiotic Target

The essentiality and unique bacterial nature of the D-Ala-D-Ala terminus make it an ideal target for antibiotics.

Vancomycin: A Glycopeptide Antibiotic

Vancomycin, a glycopeptide antibiotic, functions by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8][9] This binding sterically hinders the transglycosylation and transpeptidation steps of cell wall synthesis, effectively preventing the incorporation of new peptidoglycan subunits and leading to cell lysis.[9]

D-Cycloserine: An Inhibitor of D-Ala Synthesis

D-cycloserine is a structural analog of D-alanine that competitively inhibits both alanine (B10760859) racemase (which converts L-alanine to D-alanine) and D-alanyl-D-alanine ligase (Ddl).[3] By blocking the synthesis of D-alanine and its subsequent ligation into the D-Ala-D-Ala dipeptide, D-cycloserine effectively halts peptidoglycan synthesis.

Mechanisms of Resistance

The clinical efficacy of antibiotics targeting the D-Ala-D-Ala terminus has been challenged by the emergence of resistance. The most well-characterized mechanism of vancomycin resistance involves the alteration of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[1][8] This substitution, catalyzed by enzymes encoded by the van gene cluster, results in a dramatic reduction in the binding affinity of vancomycin for its target, rendering the antibiotic ineffective.[1][8]

Caption: Mechanism of vancomycin action and resistance.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and interactions discussed in this guide.

Table 1: Kinetic Parameters of D-alanyl-D-alanine Ligase (Ddl)

| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |

| Mycobacterium tuberculosis | D-Alanine (Site 1) | 0.075 | - | [3] |

| Mycobacterium tuberculosis | D-Alanine (Site 2) | 3.6 | - | [3] |

| Thermus thermophilus | ATP | 0.023 | 1.9 | [10] |

Table 2: Kinetic Parameters of MurF Ligase

| Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Reference |

| Escherichia coli | ATP | 130 | 980 | [5] |

| Escherichia coli | UDP-MurNAc-tripeptide | 44 | 980 | [5] |

| Escherichia coli | D-Ala-D-Ala | 48 | 980 | [5] |

| Staphylococcus aureus | ATP | - | - | [6] |

| Staphylococcus aureus | UDP-MurNAc-L-Ala-D-Glu-L-Lys | - | - | [6] |

| Staphylococcus aureus | D-Ala-D-Ala | - | - | [6] |

Table 3: Binding Affinities and Inhibition Constants

| Molecule 1 | Molecule 2 | K_d_ / K_i_ | Organism/Condition | Reference |

| Vancomycin | Ac-D-Ala-D-Ala | ~1 µM | - | [11] |

| Vancomycin | Ac-D-Ala-D-Lac | ~1 mM | - | [11] |

| D-Cycloserine | Ddl (M. tuberculosis) | 14 µM (Site 1) | Competitive | [3] |

| D-Cycloserine | Ddl (M. tuberculosis) | 25 µM (Site 2) | Competitive | [3] |

| Phosphinate Inhibitor | Ddl (E. coli) | nanomolar range | Irreversible | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

D-alanyl-D-alanine Ligase (Ddl) Activity Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous spectrophotometric assay to measure Ddl activity by coupling the production of ADP to the oxidation of NADH.

Materials:

-

Purified Ddl enzyme

-

D-Alanine

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 50 mM KCl)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, D-alanine, ATP, PEP, NADH, PK, and LDH.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Initiate the reaction by adding a known amount of purified Ddl enzyme to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The rate of ADP formation is directly proportional to the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Caption: Experimental workflow for the coupled Ddl activity assay.

MurF Ligase Activity Assay (HPLC-based)

This protocol describes an HPLC-based assay to directly measure the formation of the UDP-MurNAc-pentapeptide product of the MurF reaction.

Materials:

-

Purified MurF enzyme

-

UDP-MurNAc-tripeptide substrate

-

D-Ala-D-Ala

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl₂)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)

Procedure:

-

Set up reaction mixtures containing assay buffer, UDP-MurNAc-tripeptide, D-Ala-D-Ala, and ATP.

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified MurF enzyme.

-

At various time points, stop the reaction by adding the quenching solution.

-

Centrifuge the quenched reactions to pellet precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to separate the substrate (UDP-MurNAc-tripeptide) from the product (UDP-MurNAc-pentapeptide).

-

Quantify the amount of product formed by integrating the area of the corresponding peak in the chromatogram and comparing it to a standard curve.

Caption: Experimental workflow for the HPLC-based MurF activity assay.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial strain.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Antimicrobial agent stock solution

-

96-well microtiter plate

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Determine the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Conclusion

The D-alanyl-D-alanine dipeptide is an indispensable molecule in bacterial physiology, playing a central and non-redundant role in the construction of the peptidoglycan cell wall. Its synthesis and subsequent utilization in transpeptidation reactions are exquisitely orchestrated processes that are essential for bacterial viability. The unique presence and critical function of D-Ala-D-Ala have rightfully positioned it as a prime target for the development of antibiotics. A thorough understanding of the enzymes involved in its metabolism, the mechanism of its incorporation into the cell wall, and the ways in which bacteria develop resistance to drugs targeting this pathway is paramount for the continued development of novel and effective antibacterial therapies. This guide provides a foundational and comprehensive overview to aid researchers and drug development professionals in this critical endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic and crystallographic studies of Escherichia coli UDP-N-acetylmuramate:L-alanine ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and biochemical characterization of Mur ligases from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A MurF Inhibitor That Disrupts Cell Wall Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudomonas aeruginosa MurE amide ligase: enzyme kinetics and peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phosphinic acid inhibitors of D-alanyl-D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of D-Alanyl-D-Alanine in Peptidoglycan Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a cornerstone of bacterial cell wall biosynthesis, serving as the critical recognition motif for the transpeptidase enzymes that catalyze the final and essential cross-linking step of peptidoglycan assembly. This process imparts the necessary structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis. The indispensable nature of this pathway has made it a primary target for some of the most successful antibiotic classes, including β-lactams and glycopeptides. This technical guide provides an in-depth exploration of the synthesis and function of the D-Ala-D-Ala motif, the enzymatic mechanisms of peptidoglycan cross-linking, and the modes of action of antibiotics that target this pathway. Detailed experimental protocols for studying these processes and quantitative data on enzyme kinetics and antibiotic interactions are also presented to aid researchers in this field.

Introduction: The Architecture of the Bacterial Cell Wall

The bacterial cell wall is a remarkable and essential macromolecular structure that encases the cytoplasmic membrane, providing mechanical strength and defining cellular shape.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a vast polymer composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[1] Attached to each NAM residue is a short pentapeptide stem, which typically terminates in a D-Ala-D-Ala dipeptide.[3] The rigidity of the peptidoglycan sacculus is achieved through the formation of peptide cross-links between these pentapeptide stems of adjacent glycan chains, creating a robust, mesh-like structure.[2][4]

Biosynthesis of the D-Ala-D-Ala Terminus

The journey of the D-Ala-D-Ala motif begins in the cytoplasm with a series of enzymatic reactions that are crucial for the synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide.

2.1. Formation of D-Alanine: The precursor, L-alanine, is converted to its D-isomer by the enzyme alanine (B10760859) racemase (Alr). This enzyme is a key target for the antibiotic D-cycloserine.[5][6]

2.2. Synthesis of the D-Ala-D-Ala Dipeptide: The ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl) catalyzes the formation of a peptide bond between two D-alanine molecules.[7][8] This enzyme is also a target of D-cycloserine.[9][10][11] The reaction proceeds through an ordered ter-ter mechanism, where ATP binds first, followed by the two D-alanine substrates.[8][9]

2.3. Assembly of the UDP-MurNAc-pentapeptide: The D-Ala-D-Ala dipeptide is subsequently added to the UDP-MurNAc-tripeptide by the MurF ligase, completing the synthesis of the cytoplasmic peptidoglycan precursor.[12][13] This precursor is then transported to the cell membrane for the subsequent steps of cell wall synthesis.

Cytoplasmic synthesis of the D-Ala-D-Ala-containing peptidoglycan precursor.

The Transpeptidation Reaction: Forging the Cross-Links

The final step in the construction of the rigid peptidoglycan layer is the transpeptidation reaction, which occurs in the periplasmic space. This reaction is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs), specifically the DD-transpeptidases.[14][15][16]

The transpeptidation process can be summarized in two main steps:

-

Acylation: The DD-transpeptidase recognizes and binds to the D-Ala-D-Ala terminus of a pentapeptide stem (the donor strand). The active site serine of the enzyme attacks the carbonyl group of the penultimate D-alanine, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[14][16]

-

Deacylation (Transpeptidation): The amino group from the side chain of a nearby pentapeptide stem (the acceptor strand) then attacks the acyl-enzyme intermediate, forming a new peptide bond (the cross-link) and regenerating the free enzyme.[14][16]

The two-step mechanism of DD-transpeptidase-catalyzed peptidoglycan cross-linking.

Targeting the D-Ala-D-Ala Motif: Antibiotic Mechanisms of Action

The critical role of the D-Ala-D-Ala terminus in peptidoglycan cross-linking makes it an ideal target for antibiotics.

4.1. β-Lactam Antibiotics: This class of antibiotics, which includes penicillins and cephalosporins, are structural analogs of the D-Ala-D-Ala dipeptide.[14][17][18] They bind to the active site of PBPs and acylate the catalytic serine residue, forming a stable, long-lived covalent adduct.[18][19] This irreversible inhibition of the transpeptidase activity prevents the formation of peptidoglycan cross-links, leading to a weakened cell wall and eventual cell lysis.[18]

4.2. Glycopeptide Antibiotics (e.g., Vancomycin): Vancomycin (B549263) functions by a different mechanism. It binds directly and with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursor.[20][21][22] This binding sterically hinders the access of both transglycosylases and transpeptidases to their substrates, thereby inhibiting both the elongation of the glycan chains and the formation of peptide cross-links.[6][9]

Mechanisms of action of β-lactam and glycopeptide antibiotics.

4.3. Resistance Mechanisms: A clinically significant mechanism of resistance to vancomycin involves the alteration of the peptidoglycan precursor. In vancomycin-resistant enterococci (VRE), the terminal D-alanine is replaced with D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser).[19][23] This substitution dramatically reduces the binding affinity of vancomycin for its target, rendering the antibiotic ineffective.[1][7][24]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and inhibitors involved in peptidoglycan cross-linking.

Table 1: Kinetic Parameters of D-Ala-D-Ala Ligases

| Enzyme Source | Substrate/Inhibitor | Km / Ki | kcat (s-1) | Reference |

| Mycobacterium tuberculosis Ddl | D-Ala (Site 1) | 0.075 mM (Km) | - | [9][11] |

| D-Ala (Site 2) | 3.6 mM (Km) | - | [9][11] | |

| D-cycloserine (Site 1) | 14 µM (Ki) | - | [9] | |

| D-cycloserine (Site 2) | 25 µM (Ki) | - | [9] | |

| Thermus thermophilus Ddl (no K+) | ATP | 16.2 µM (Km) | 0.08 | [12] |

| D-Ala (Site 1) | 1250 µM (Km) | - | [12] | |

| D-Ala (Site 2) | 4020 µM (Km) | - | [12] | |

| Thermus thermophilus Ddl (+50 mM KCl) | ATP | 12.1 µM (Km) | 0.07 | [12] |

| D-Ala (Site 1) | 130 µM (Km) | - | [12] | |

| D-Ala (Site 2) | 200 µM (Km) | - | [12] |

Table 2: Binding Affinities of Vancomycin

| Ligand | Dissociation Constant (Kd) | Binding Affinity (Ka) | Reference |

| N-acetyl-D-Ala-D-Ala | - | 1.6 x 106 M-1 | [7] |

| N-acetyl-D-Ala-D-Lac | - | 2.5 x 103 M-1 | [7] |

| Trivalent D-Ala-D-Ala derivative | ~4 x 10-17 M | - | [2] |

Table 3: Inhibition of Penicillin-Binding Proteins (PBPs)

| PBP Source | Inhibitor | Ki / kinact/KI | Reference |

| E. coli PBP1a/1b | 4-Quinolone derivatives | 27 - 510 µM (Ki) | [10] |

| E. coli PBP2 | 4-Quinolone derivatives | 26 - 250 µM (Ki) | [10] |

| E. coli PBP3 | 4-Quinolone derivatives | 27 - 120 µM (Ki) | [10] |

| E. coli PBP4 | 4-Quinolone derivatives | 3.1 - 55 µM (Ki) | [10] |

| E. coli PBP5/6 | 4-Quinolone derivatives | 220 - 520 µM (Ki) | [10] |

| S. pneumoniae PBP2x | Bocillin-FL | 206,000 ± 29,800 M-1s-1 (kinact/KI) | [25] |

Experimental Protocols

6.1. D-Ala-D-Ala Ligase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[26][27]

-

Materials:

-

Purified D-Ala-D-Ala ligase

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 50 mM KCl, pH 7.5

-

Substrates: D-alanine, ATP

-

Coupling enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

-

Coupling substrates: Phosphoenolpyruvate (PEP), NADH

-

Spectrophotometer capable of reading at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, D-alanine, ATP, PEP, and NADH.

-

Add PK and LDH to the reaction mixture.

-

Incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding the purified D-Ala-D-Ala ligase.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the rate of ADP production by the ligase. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[26]

-

6.2. In Vitro Peptidoglycan Synthesis Assay

This assay utilizes radiolabeled Lipid II to simultaneously monitor the glycosyltransferase and transpeptidase activities of PBPs.[28]

-

Materials:

-

Purified PBPs

-

Radiolabeled Lipid II (e.g., with [14C]GlcNAc)

-

Reaction buffer

-

HPLC system with a flow-through scintillation counter

-

-

Procedure:

-

Incubate the purified PBPs with the radiolabeled Lipid II substrate in the reaction buffer.

-

Stop the reaction at various time points.

-

Separate the reaction products (uncross-linked and cross-linked peptidoglycan) by HPLC.

-

Quantify the amount of radioactivity in the different product peaks using a flow-through scintillation counter. This allows for the determination of both glycan chain elongation and the degree of cross-linking.

-

6.3. Analysis of Peptidoglycan Composition by UPLC

This method is used to determine the muropeptide composition of bacterial cell walls, providing information on the extent of cross-linking and other modifications.[21][29][30]

-

Materials:

-

Bacterial cell culture

-

SDS, mutanolysin, sodium borohydride (B1222165), phosphoric acid

-

UPLC system with a C18 column and a UV detector

-

-

Procedure:

-

Isolate peptidoglycan sacculi from bacterial cells by boiling in SDS.

-

Digest the purified sacculi with a muramidase (B13767233) (e.g., mutanolysin) to release soluble muropeptides.

-

Reduce the muropeptides with sodium borohydride to prevent anomer separation during chromatography.

-

Stop the reduction reaction with phosphoric acid.

-

Separate the muropeptides by reverse-phase UPLC.

-

Detect the muropeptides by their absorbance at 206 nm.

-

Quantify the area under each peak to determine the relative abundance of different muropeptide species (monomers, dimers, etc.), which allows for the calculation of the cross-linking index.[21][30]

-

Workflow for the analysis of peptidoglycan composition by UPLC.

6.4. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][18][20]

-

Materials:

-

Bacterial strain

-

Liquid growth medium (e.g., Mueller-Hinton Broth)

-

Antimicrobial agent

-

96-well microtiter plates

-

-

Procedure:

-

Prepare serial two-fold dilutions of the antimicrobial agent in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacteria.

-

Include a positive control (bacteria without antibiotic) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for 18-24 hours.

-

The MIC is the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.

-

Conclusion

The D-Ala-D-Ala dipeptide is a deceptively simple yet fundamentally important molecule in bacterial physiology. Its central role in peptidoglycan cross-linking has made the pathway for its synthesis and utilization a highly successful target for antibiotic intervention for decades. A thorough understanding of the molecular mechanisms governing this process, supported by robust quantitative data and detailed experimental methodologies, is essential for the continued development of novel antibacterial agents to combat the growing threat of antibiotic resistance. The information and protocols provided in this guide serve as a valuable resource for researchers dedicated to this critical area of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Digestion of Peptidoglycan and Analysis of Soluble Fragments [en.bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural basis of the inhibition of class A β-lactamases and penicillin-binding proteins by 6-β-iodopenicillanate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 15. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 16. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 17. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. academic.oup.com [academic.oup.com]

- 20. benchchem.com [benchchem.com]

- 21. Digestion of Peptidoglycan and Analysis of Soluble Fragments [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]

The D-Ala-D-Ala Biosynthesis Pathway in Escherichia coli: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a cornerstone of bacterial cell wall construction, providing the terminal dipeptide of the UDP-N-acetylmuramic acid (UDP-MurNAc) pentapeptide precursor essential for peptidoglycan cross-linking.[1][2] In Escherichia coli, this cytoplasmic pathway is orchestrated by a series of three essential enzymes: Alanine (B10760859) Racemase, D-alanine-D-alanine Ligase, and UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine Ligase. Due to its indispensable nature for bacterial viability and its absence in higher eukaryotes, this pathway represents a validated and highly attractive target for the development of novel antibacterial agents.[3][4][5] This guide provides an in-depth examination of the core enzymes, their mechanisms, kinetics, and regulation, supplemented with detailed experimental protocols and quantitative data to support research and development efforts.

The Core Biosynthetic Pathway

The synthesis of the D-Ala-D-Ala moiety and its incorporation into the peptidoglycan precursor involves three sequential enzymatic reactions that occur in the cytoplasm:

-

Racemization of L-alanine: The pathway initiates with the conversion of the naturally abundant L-alanine amino acid to its D-enantiomer, D-alanine. This reaction is catalyzed by Alanine Racemase (Alr).[5][6]

-

Ligation of D-alanine: Two molecules of D-alanine are then joined in an ATP-dependent reaction to form the dipeptide D-alanyl-D-alanine. This step is catalyzed by D-alanine-D-alanine Ligase (Ddl).[7][8]

-

Addition to the Peptidoglycan Precursor: Finally, the D-Ala-D-Ala dipeptide is added to the UDP-MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelate (UDP-MurNAc-tripeptide). This final cytoplasmic step is catalyzed by the MurF enzyme, yielding the complete UDP-MurNAc-pentapeptide precursor.[9][10][11]

This pentapeptide is then transported across the cell membrane to the periplasm, where it serves as the building block for peptidoglycan assembly and cross-linking.[12]

Core Enzymes: Mechanism, Properties, and Inhibition

Alanine Racemase (Alr, DadX)

Alanine racemase (EC 5.1.1.1) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible interconversion of L-alanine and D-alanine.[4][13] This function is critical as it provides the necessary D-alanine substrate for the subsequent steps of peptidoglycan synthesis.[3][6]

-

Isozymes in E. coli : E. coli possesses two alanine racemase isozymes. The alr gene product is constitutively expressed and provides D-alanine for cell wall biosynthesis.[6][14] The dadX gene product is an inducible, catabolic racemase used when L-alanine is a primary carbon source.[6][14] The deletion of both genes results in a D-alanine auxotrophic phenotype, confirming their essential, albeit partially redundant, roles.[4][14]

-

Mechanism : The enzyme functions as a homodimer.[6] The PLP cofactor forms a Schiff base (aldimine) with the amino group of alanine. Catalysis proceeds via a two-base mechanism where active site residues, such as a tyrosine and a lysine, abstract and donate a proton to the α-carbon of alanine, leading to the inversion of its stereochemistry.[4]

-

Inhibitors : Alanine racemase is a well-established target for antibiotics. Known inhibitors include:

D-alanine-D-alanine Ligase (Ddl)

D-alanine-D-alanine ligase (Ddl; EC 6.3.2.4) is an ATP-grasp enzyme that catalyzes the formation of a peptide bond between two D-alanine molecules.[7][18] E. coli possesses two isoforms, DdlA and DdlB.[19]

-

Mechanism : The reaction follows an ordered Ter-Ter kinetic mechanism where ATP binds first, followed by the first molecule of D-alanine (D-Ala1), and finally the second molecule of D-alanine (D-Ala2).[7] The carboxylate of D-Ala1 performs a nucleophilic attack on the γ-phosphate of ATP to form a high-energy D-alanyl-phosphate intermediate and ADP.[7][20] Subsequently, the amino group of D-Ala2 attacks the acyl carbon of this intermediate, forming a tetrahedral transition state that collapses to yield D-Ala-D-Ala and inorganic phosphate (B84403) (Pi).[7][20]

-

Inhibitors : Like alanine racemase, Ddl is a primary target of the antibiotic D-cycloserine .[15] Structural and mechanistic studies have revealed that D-cycloserine is phosphorylated in the active site by ATP, forming a stable adduct that mimics the D-alanyl-phosphate intermediate and effectively inhibits the enzyme.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Expression, purification, and characterization of alanine racemase from Pseudomonas putida YZ-26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alanine racemase - Wikipedia [en.wikipedia.org]

- 5. francis-press.com [francis-press.com]

- 6. Mutant Analysis Shows that Alanine Racemases from Pseudomonas aeruginosa and Escherichia coli Are Dimeric - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A MurF Inhibitor That Disrupts Cell Wall Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of D-alanyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-alanyl-D-alanine is a crucial dipeptide in microbiology and pharmacology, primarily known for its essential role in the biosynthesis of peptidoglycan in bacterial cell walls. This function also makes it the specific target for glycopeptide antibiotics, most notably vancomycin (B549263). Understanding the structure, chemical properties, and interactions of D-alanyl-D-alanine is paramount for the development of novel antibacterial agents to combat rising antibiotic resistance. This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and biological significance of D-alanyl-D-alanine, along with detailed experimental protocols and diagrammatic representations of its metabolic pathway and interactions.

Structure and Stereochemistry

D-alanyl-D-alanine is a dipeptide composed of two D-alanine residues linked by a peptide bond. The "D" configuration at the alpha-carbon of each alanine (B10760859) residue is a key structural feature, distinguishing it from the L-amino acids typically found in proteins. This specific stereochemistry is fundamental to its recognition by bacterial enzymes and its interaction with antibiotics.

The chemical structure of D-alanyl-D-alanine is characterized by a central amide linkage, a terminal carboxylic acid group, and a terminal amino group.

Chemical Formula: C₆H₁₂N₂O₃[1]

IUPAC Name: (2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid

Molecular Geometry

The precise bond lengths and angles of D-alanyl-D-alanine have been determined through X-ray crystallography of the dipeptide bound to D-alanine-D-alanine ligase. These values provide insight into the molecule's conformation within a biological context.

| Parameter | Value (Enzyme-Bound State) |

| Peptide Bond Length (C-N) | ~1.33 Å |

| N-Cα Bond Length | ~1.46 Å |

| Cα-C' Bond Length | ~1.52 Å |

| C'=O Bond Length | ~1.25 Å |

| Cα-Cβ Bond Length | ~1.53 Å |

| N-Cα-C' Bond Angle | ~110° |

| Cα-C'-N Bond Angle | ~116° |

| Cα-N-H Bond Angle | ~121° |

| O=C'-N Bond Angle | ~123° |

Note: These values are derived from the crystal structure of D-alanyl-D-alanine in complex with D-alanine-D-alanine ligase (PDB ID: 4C5B) and may vary slightly in the unbound state.[2]

Chemical and Physical Properties

The physicochemical properties of D-alanyl-D-alanine are essential for understanding its behavior in biological systems and for the design of analytical and synthetic procedures.

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | PubChem[3] |

| pKa (Strongest Acidic) | 3.73 (Predicted) | ECMDB |

| pKa (Strongest Basic) | 8.39 (Predicted) | ECMDB |

| Water Solubility | 70.7 g/L (Predicted) | ECMDB |

| LogP | -3.3 (Predicted) | PubChem[3] |

| Appearance | White to off-white solid | CymitQuimica[1] |

Biological Significance and Signaling Pathways

D-alanyl-D-alanine is a cornerstone of bacterial cell wall integrity. It is synthesized in the cytoplasm and incorporated into the pentapeptide side chain of peptidoglycan precursors. This pentapeptide, terminating in D-Ala-D-Ala, is crucial for the cross-linking of peptidoglycan strands, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins). This cross-linking confers structural rigidity to the bacterial cell wall, protecting the bacterium from osmotic lysis.

Biosynthesis of D-alanyl-D-alanine

The synthesis of D-alanyl-D-alanine is a two-step enzymatic process. First, the enzyme alanine racemase converts L-alanine, the common enantiomer, to D-alanine. Subsequently, D-alanine-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the dipeptide.

Role in Peptidoglycan Synthesis and Antibiotic Action

The D-alanyl-D-alanine terminus of the peptidoglycan precursor is the target of vancomycin. Vancomycin binds with high affinity to the D-Ala-D-Ala moiety, sterically hindering the transglycosylase and transpeptidase enzymes from accessing their substrate. This inhibition of peptidoglycan synthesis weakens the cell wall, leading to bacterial cell death. Resistance to vancomycin often arises from the substitution of the terminal D-alanine with D-lactate or D-serine, which reduces the binding affinity of vancomycin.

Quantitative Data

Physicochemical Properties

| Property | Value | Method |

| pKa₁ (Carboxyl) | 3.73 | Predicted |

| pKa₂ (Amino) | 8.39 | Predicted |

| Aqueous Solubility (25 °C) | 70.7 g/L | Predicted |

Enzyme Kinetics of D-alanine-D-alanine Ligase (Ddl)

| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Source |

| Mycobacterium tuberculosis | D-Ala (Site 1) | 0.075 | - | PubMed |

| Mycobacterium tuberculosis | D-Ala (Site 2) | 3.6 | - | PubMed |

| Thermus thermophilus | D-Ala | 1.25 (low K⁺) | - | JBC |

| Thermus thermophilus | ATP | 0.0162 (low K⁺) | - | JBC |

| Aeromonas hydrophila | D-Ala | 1.01 | - | ResearchGate[4] |

| Aeromonas hydrophila | ATP | 0.0541 | - | ResearchGate[4] |

Experimental Protocols

Solid-Phase Synthesis of D-alanyl-D-alanine

This protocol outlines the manual solid-phase synthesis of D-alanyl-D-alanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-D-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin in the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[5]

-

Drain the DMF.

-

-

First Amino Acid Coupling (Fmoc-D-Ala-OH):

-

Fmoc Deprotection (if resin is pre-loaded with an Fmoc-protected linker): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).[5]

-

Activation: In a separate vial, dissolve 3 equivalents of Fmoc-D-Ala-OH and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Second Amino Acid Coupling (Fmoc-D-Ala-OH):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2a.

-

Activation and Coupling: Repeat the activation and coupling steps (2b and 2c) with Fmoc-D-Ala-OH.

-

Washing: Wash the resin as described in step 2d.

-

-

Final Fmoc Deprotection:

-

Remove the N-terminal Fmoc group using 20% piperidine in DMF as described in step 2a.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the D-alanyl-D-alanine by mass spectrometry and NMR.

-

Enzymatic Synthesis of D-alanyl-D-alanine

This protocol describes the in vitro synthesis of D-alanyl-D-alanine using purified D-alanine-D-alanine ligase (Ddl).

Materials:

-

Purified D-alanine-D-alanine ligase (Ddl)

-

D-Alanine

-

Adenosine triphosphate (ATP)

-

MgCl₂

-

KCl

-

Tris-HCl buffer (pH 8.0)

-

Incubator or water bath

-

HPLC system for analysis

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

50 mM Tris-HCl, pH 8.0

-

100 mM D-Alanine

-

20 mM ATP

-

20 mM MgCl₂

-

100 mM KCl

-

-

The optimal concentrations may vary depending on the specific Ddl enzyme used and should be determined empirically based on its kinetic parameters.

-

-

Enzyme Addition and Incubation:

-

Add a suitable amount of purified Ddl enzyme to the reaction mixture to initiate the reaction.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C for mesophilic enzymes) for a defined period (e.g., 1-4 hours).

-

-

Reaction Quenching:

-

Stop the reaction by heat inactivation (e.g., 95 °C for 5 minutes) or by adding an equal volume of 10% trichloroacetic acid (TCA) followed by centrifugation to precipitate the enzyme.

-

-

Analysis of Product Formation:

-

Analyze the supernatant for the presence of D-alanyl-D-alanine using RP-HPLC.

-

A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% TFA.

-

Monitor the elution profile at a wavelength of 214 nm.

-

Quantify the amount of D-alanyl-D-alanine formed by comparing the peak area to a standard curve of known concentrations.

-

Analysis of Vancomycin - D-alanyl-D-alanine Interaction by NMR Spectroscopy

This protocol provides a general workflow for studying the binding of vancomycin to D-alanyl-D-alanine using NMR titration.

Materials:

-

D-alanyl-D-alanine

-

Vancomycin hydrochloride

-

Deuterated buffer (e.g., 20 mM phosphate (B84403) buffer in D₂O, pH 7.0)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of D-alanyl-D-alanine (e.g., 10 mM) in the deuterated buffer.

-

Prepare a concentrated stock solution of vancomycin (e.g., 100 mM) in the same deuterated buffer.

-

-

NMR Titration:

-

Acquire a ¹H NMR spectrum of the D-alanyl-D-alanine solution alone.

-

Add small aliquots of the vancomycin stock solution to the D-alanyl-D-alanine sample in the NMR tube to achieve increasing molar ratios of vancomycin to peptide (e.g., 0.2:1, 0.4:1, 0.6:1, 0.8:1, 1:1, 1.2:1, etc.).

-

Acquire a ¹H NMR spectrum after each addition, ensuring the sample has equilibrated.

-

-

Data Analysis:

-

Observe the chemical shift perturbations (changes in the positions of the peaks) of the D-alanyl-D-alanine protons upon addition of vancomycin.

-

The protons of the D-Ala-D-Ala moiety that are involved in the binding interaction with vancomycin will show the most significant chemical shift changes.

-

Plot the change in chemical shift (Δδ) for specific protons as a function of the vancomycin concentration.

-

Fit the binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the dissociation constant (Kd).

-

Two-dimensional NMR experiments, such as NOESY, can be used to identify through-space interactions between vancomycin and D-alanyl-D-alanine, providing more detailed structural information about the complex.

-

Conclusion

D-alanyl-D-alanine remains a molecule of profound interest in the fields of microbiology, biochemistry, and drug discovery. Its unique stereochemistry and central role in bacterial cell wall synthesis have made it a successful target for antibiotics for decades. As antibiotic resistance continues to be a global health crisis, a deep and detailed understanding of the structure, properties, and interactions of D-alanyl-D-alanine is more critical than ever. This guide provides a foundational resource for researchers working to understand the intricacies of this vital dipeptide and to develop the next generation of therapeutics that target its metabolic pathway.

References

The Pivotal Role of D-Alanyl-D-Alanine in Microbiology: From Essential Bacterial Component to Key Antibiotic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbiology, the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) holds a position of profound significance. This seemingly simple molecule is a cornerstone of bacterial survival, playing an indispensable role in the construction of the peptidoglycan cell wall that encases most bacteria. Its discovery and subsequent elucidation of its function have not only been fundamental to our understanding of bacterial physiology but have also paved the way for the development of some of our most potent antibiotics. This technical guide provides a comprehensive overview of the discovery, significance, and targeting of D-Ala-D-Ala, with a focus on its interaction with the glycopeptide antibiotic vancomycin (B549263) and the mechanisms by which bacteria have evolved resistance.

The Discovery of D-Ala-D-Ala and its Role in Peptidoglycan Synthesis

The journey to understanding the importance of D-Ala-D-Ala began with investigations into the structure and biosynthesis of the bacterial cell wall. It was discovered that this unique dipeptide, composed of two D-isomers of the amino acid alanine, forms the terminus of the pentapeptide side chains of peptidoglycan precursors.[1][2] These precursors, specifically Lipid II, are the fundamental building blocks that are polymerized and cross-linked to form the rigid peptidoglycan mesh that provides structural integrity to the bacterial cell and protects it from osmotic lysis.[3][4][5]

The synthesis of D-Ala-D-Ala is catalyzed by the essential bacterial enzyme D-alanine-D-alanine ligase (Ddl).[6][7] This ATP-dependent enzyme ligates two molecules of D-alanine, a reaction that is crucial for the subsequent steps of peptidoglycan precursor synthesis.[6][8] The resulting D-Ala-D-Ala dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide to form the pentapeptide precursor within the bacterial cytoplasm.[9] This precursor is subsequently attached to a lipid carrier, undecaprenyl phosphate (B84403), and flipped across the cytoplasmic membrane to the site of cell wall assembly.[5]

D-Ala-D-Ala as a Critical Target for Antibiotics: The Vancomycin Story

The terminal D-Ala-D-Ala motif of the peptidoglycan precursor emerged as a prime target for antibiotic intervention. The glycopeptide antibiotic vancomycin, discovered in the 1950s, exerts its potent bactericidal effect by specifically binding to this D-Ala-D-Ala terminus.[10][11][12] This binding occurs with high affinity through the formation of five hydrogen bonds between the vancomycin molecule and the dipeptide.[13] By sequestering the D-Ala-D-Ala terminus of Lipid II, vancomycin sterically hinders the two final and essential steps of cell wall synthesis: transglycosylation (the polymerization of the glycan chains) and transpeptidation (the cross-linking of the peptide side chains).[3][12] This disruption of peptidoglycan synthesis leads to a weakened cell wall and ultimately to bacterial cell lysis.[10]

The Rise of Vancomycin Resistance: A Tale of Molecular Adaptation

The widespread use of vancomycin inevitably led to the emergence of resistant strains, posing a significant threat to public health. The primary mechanism of high-level vancomycin resistance involves a remarkable molecular adaptation by the bacteria: the alteration of the antibiotic's target.[14][15] In vancomycin-resistant enterococci (VRE), for instance, the terminal D-alanine of the pentapeptide precursor is replaced with either D-lactate (D-Lac) or D-serine (D-Ser).[15][16][17]

This substitution is orchestrated by a cluster of resistance genes, most notably the vanA operon. This operon encodes enzymes that synthesize D-Ala-D-Lac and eliminate the native D-Ala-D-Ala-containing precursors.[14][15] The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond with vancomycin and introduces electrostatic repulsion, leading to a staggering 1000-fold reduction in the antibiotic's binding affinity.[14][15][18] The substitution with D-serine also reduces binding affinity, though to a lesser extent.[19]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of vancomycin with peptidoglycan precursors and the impact of resistance mechanisms.

| Ligand | Vancomycin Binding Affinity (Ka, M⁻¹) | Fold Reduction in Affinity Compared to D-Ala-D-Ala | Reference |

| Ac-D-Ala-D-Ala | 1.5 x 10⁵ | 1 | [3] |

| Ac-D-Ala-D-Lac | 1.5 x 10² | 1000 | [14][15][18] |

| Ac-D-Ala-D-Ser | ~2.1 x 10⁴ | ~7 | [19] |

| Table 1: Vancomycin Binding Affinities for Peptidoglycan Precursor Analogs |

| Antibiotic | Organism | MIC (μg/mL) - Susceptible | MIC (μg/mL) - Resistant (VanA) | Reference |

| Vancomycin | Enterococcus faecalis | ≤4 | ≥64 | [14] |

| Vancomycin | Staphylococcus aureus | ≤2 | ≥16 (VRSA) | [5] |

| Table 2: Minimum Inhibitory Concentrations (MIC) of Vancomycin |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of D-Ala-D-Ala and vancomycin.

Protocol 1: Purification of Peptidoglycan from Gram-Positive Bacteria

This protocol is adapted from established methods for the isolation of murein sacculi.[10][11][20]

Materials:

-

Overnight bacterial culture (e.g., Staphylococcus aureus)

-

Boiling 4% Sodium Dodecyl Sulfate (SDS) solution

-

100 mM Tris-HCl, pH 7.5

-

1 M MgSO₄

-

DNase I (10 mg/mL)

-

RNase A (10 mg/mL)

-

Trypsin (10 mg/mL)

-

1 M CaCl₂

-

Deionized water

-

Centrifuge and appropriate tubes

-

Boiling water bath

Procedure:

-

Harvest bacterial cells from an overnight culture by centrifugation (e.g., 5000 x g for 10 minutes).

-

Resuspend the cell pellet in a small volume of deionized water and add to a larger volume of boiling 4% SDS solution.

-

Incubate in a boiling water bath for 30 minutes with occasional stirring to lyse the cells and solubilize membranes and cytoplasmic components.

-

Cool the suspension and centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude peptidoglycan sacculi.

-

Wash the pellet extensively with deionized water to remove SDS, with repeated centrifugation and resuspension steps, until SDS is no longer detected.

-

Resuspend the washed pellet in 100 mM Tris-HCl, pH 7.5.

-

Add MgSO₄ to a final concentration of 20 mM.

-

Add DNase I and RNase A to final concentrations of 10 µg/mL and 50 µg/mL, respectively. Incubate at 37°C for 2 hours to digest contaminating nucleic acids.

-

Add CaCl₂ to a final concentration of 10 mM.

-

Add trypsin to a final concentration of 100 µg/mL. Incubate at 37°C overnight to digest associated proteins.

-

Centrifuge to pellet the purified peptidoglycan.

-

Wash the pellet several times with deionized water.

-

Lyophilize the final pellet for storage.

Protocol 2: D-Ala-D-Ala Ligase Activity Assay (Malachite Green Assay)

This assay measures the release of inorganic phosphate (Pi) from ATP during the D-Ala-D-Ala ligation reaction.[8][9][21][22]

Materials:

-

Purified D-Ala-D-Ala ligase (Ddl) enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

-

D-Alanine solution

-

ATP solution

-

Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, D-alanine (e.g., 50 mM), and ATP (e.g., 5 mM).

-

Add a known amount of purified Ddl enzyme to initiate the reaction. For inhibitor screening, pre-incubate the enzyme with the test compound before adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and develop the color by adding the Malachite Green Reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.

-

Quantify the amount of Pi released by comparing the absorbance to a standard curve generated using the phosphate standard solution.

Protocol 3: Determination of Vancomycin Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for determining the susceptibility of a bacterial strain to an antibiotic.[4][5][15][19][23]

Materials:

-

Overnight culture of the test bacterium

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Vancomycin stock solution

-

Sterile 96-well microtiter plate

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a standardized concentration (e.g., 5 x 10⁵ CFU/mL), typically by adjusting the optical density (OD) at 600 nm.

-

In a 96-well plate, prepare a two-fold serial dilution of vancomycin in CAMHB. The final volume in each well should be 50 µL, and the concentrations should span a clinically relevant range (e.g., 0.125 to 128 µg/mL).

-

Add 50 µL of the standardized bacterial inoculum to each well containing the vancomycin dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

Protocol 4: PCR-based Detection of Vancomycin Resistance Genes (vanA)

This protocol provides a general framework for the detection of the vanA gene, a common marker for high-level vancomycin resistance.[7][12][24][25][26]

Materials:

-

Bacterial genomic DNA extract

-

vanA-specific forward and reverse primers

-

PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

-

Thermocycler

-

Agarose (B213101) gel electrophoresis equipment

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

-

Prepare a PCR reaction mixture containing the PCR master mix, forward and reverse primers (e.g., at a final concentration of 0.5 µM each), and the template genomic DNA.

-

Perform PCR using a thermocycler with the following general cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds (optimize for specific primers)

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 5 minutes

-

-

Analyze the PCR products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. The presence of a band of the expected size for the vanA amplicon indicates a positive result.

Visualizations

The following diagrams illustrate key pathways and mechanisms discussed in this guide.

Caption: Simplified workflow of bacterial peptidoglycan precursor synthesis.

Caption: Mechanism of action of vancomycin.

Caption: Mechanism of vancomycin resistance via D-Ala-D-Lac substitution.

Conclusion

The D-alanyl-D-alanine dipeptide represents a fascinating case study in microbial biochemistry and antibiotic action. Its essentiality for bacterial survival, coupled with its unique D-isomeric structure, made it an ideal target for therapeutic intervention. The story of vancomycin and the subsequent evolution of resistance mechanisms in bacteria underscore the dynamic interplay between pathogens and antimicrobial agents. A thorough understanding of the molecular intricacies of D-Ala-D-Ala synthesis, its role in the bacterial cell wall, and the mechanisms of antibiotic action and resistance is paramount for the continued development of effective strategies to combat bacterial infections in an era of increasing antibiotic resistance. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to this critical endeavor.

References

- 1. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Ala-D-X ligases: evaluation of D-alanyl phosphate intermediate by MIX, PIX and rapid quench studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility [mdpi.com]

- 6. Preparation of Purified Gram-positive Bacterial Cell Wall and Detection in Placenta and Fetal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evaluation of Quadruple Real-Time PCR Method to Detect Enterococci Carrying Vancomycin-Resistant Genes vanA, vanB, vanM in Rectal Swabs [frontiersin.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

- 12. A Simple and Rapid Low-Cost Procedure for Detection of Vancomycin-Resistance Genes in Enterococci Reveals an Outbreak of Vancomycin-Variable Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria | Springer Nature Experiments [experiments.springernature.com]

- 17. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Preparation of Purified Gram-positive Bacterial Cell Wall and Detection in Placenta and Fetal Tissues [bio-protocol.org]

- 21. eubopen.org [eubopen.org]

- 22. researchgate.net [researchgate.net]

- 23. protocols.io [protocols.io]

- 24. journals.asm.org [journals.asm.org]

- 25. A Review of Detection Methods for Vancomycin-Resistant Enterococci (VRE) Genes: From Conventional Approaches to Potentially Electrochemical DNA Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. files.core.ac.uk [files.core.ac.uk]

The Inner Workings of D-alanine-D-alanine ligase: A Technical Guide to its Mechanism of Action

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of D-alanine-D-alanine ligase (Ddl). This critical bacterial enzyme plays an essential role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall, making it a key target for the development of novel antibiotics.

D-alanine-D-alanine ligase (EC 6.3.2.4), a member of the ATP-grasp superfamily of enzymes, catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[1][2] This dipeptide is a crucial precursor in the construction of the pentapeptide side chains of peptidoglycan, which are subsequently cross-linked to provide structural integrity to the bacterial cell wall.[3][4] The absence of this enzyme in humans makes it an attractive and specific target for antibacterial drug design.[3][5]

This guide delves into the core enzymatic mechanism, presents key quantitative data, details experimental protocols for studying the enzyme, and provides visual representations of the catalytic pathway and experimental workflows.

Core Mechanism of Action

The catalytic mechanism of D-alanine-D-alanine ligase proceeds through an ordered ter-ter kinetic mechanism, involving two distinct half-reactions and the formation of a key reaction intermediate.[1][6][7]

First Half-Reaction: Formation of the Acylphosphate Intermediate

The reaction is initiated by the binding of ATP to the enzyme, followed by the binding of the first D-alanine molecule (D-Ala1) to a high-affinity binding site.[1][6] The carboxylate group of D-Ala1 then performs a nucleophilic attack on the γ-phosphate of the bound ATP.[1][7] This results in the formation of a D-alanyl-phosphate intermediate and the release of ADP.[1][8] This step is a critical activation of the D-alanine carboxyl group for subsequent peptide bond formation.

Second Half-Reaction: Peptide Bond Formation

Following the formation of the acylphosphate intermediate, a second molecule of D-alanine (D-Ala2) binds to a lower-affinity site on the enzyme.[1][6] The amino group of D-Ala2 then acts as a nucleophile, attacking the carbonyl carbon of the D-alanyl-phosphate intermediate.[1][7] This leads to the formation of a transient tetrahedral intermediate.[1] The collapse of this intermediate results in the formation of the D-alanyl-D-alanine dipeptide and the release of inorganic phosphate (B84403) (Pi).[1] The products, D-alanyl-D-alanine and Pi, are then released from the enzyme, completing the catalytic cycle.

Quantitative Data: Kinetic and Inhibition Constants

The enzymatic activity of Ddl has been characterized in various bacterial species. The following tables summarize key kinetic parameters for the substrates D-alanine and ATP, as well as inhibition constants for notable inhibitors.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |

| Mycobacterium tuberculosis | D-Ala1 | 0.075 | - | [6] |

| D-Ala2 | 3.6 | - | [6] | |

| Helicobacter pylori | D-Ala1 | 1.89 | 1.92 | [5] |

| D-Ala2 | 627 | 1.92 | [5] | |

| ATP | 0.00087 | 1.92 | [5] | |

| Thermus thermophilus | ATP | 0.023 | 1.90 | [7] |

Table 1: Michaelis-Menten Constants (Km) and Catalytic Turnover Rates (kcat) for D-alanine-D-alanine Ligase.

| Inhibitor | Enzyme Source | Ki (µM) | Inhibition Type | Reference |

| D-cycloserine | Mycobacterium tuberculosis | 14 (for D-Ala1 site) | Competitive | [6] |

| 25 (for D-Ala2 site) | Competitive | [6] | ||

| Quercetin (B1663063) | Helicobacter pylori | - | Competitive with ATP | [9] |

| Apigenin (B1666066) | Helicobacter pylori | - | Competitive with ATP | [9] |

| Inhibitor 1 | Staphylococcus aureus | 4 | Allosteric | [3][10] |

Table 2: Inhibition Constants (Ki) for Various D-alanine-D-alanine Ligase Inhibitors.

Experimental Protocols

Detailed Methodology for D-alanine-D-alanine Ligase Activity Assay (Colorimetric Phosphate Detection)

This protocol is based on the measurement of inorganic phosphate (Pi) released from the ATP hydrolysis reaction.

Materials:

-

Purified D-alanine-D-alanine ligase enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM KCl

-

D-alanine solution (e.g., 100 mM stock)

-

ATP solution (e.g., 50 mM stock)

-

Malachite Green Reagent (for phosphate detection)

-

Citrate (B86180) solution (to stop the reaction and stabilize the color)

-

Phosphate standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve: Prepare a series of known concentrations of the phosphate standard in the assay buffer.

-

Set up the reaction mixture: In a microplate well, prepare the reaction mixture containing the assay buffer, a specific concentration of D-alanine, and the Ddl enzyme.

-

Initiate the reaction: Start the reaction by adding a specific concentration of ATP to the reaction mixture. The final reaction volume is typically 50-100 µL.

-

Incubate: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Terminate the reaction by adding the Malachite Green reagent, followed by the citrate solution.

-

Color development: Allow the color to develop for a specified time (e.g., 15-20 minutes) at room temperature.

-

Measure absorbance: Read the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Calculate phosphate concentration: Determine the concentration of Pi produced in the enzymatic reaction by comparing the absorbance values to the phosphate standard curve.

-

Determine enzyme activity: Calculate the specific activity of the enzyme (e.g., in µmol of Pi produced per minute per mg of enzyme).

Detailed Methodology for Recombinant D-alanine-D-alanine Ligase Expression and Purification

This protocol describes a general workflow for producing and purifying recombinant Ddl, often using an E. coli expression system.

1. Gene Cloning and Expression Vector Construction:

- Amplify the ddl gene from the genomic DNA of the desired bacterial species using polymerase chain reaction (PCR) with specific primers.[11][12]

- Clone the PCR product into a suitable expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).[11][12]

- Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[11][12]

2. Protein Expression:

- Grow the transformed E. coli cells in a suitable culture medium (e.g., LB broth) at 37°C until the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8).

- Induce protein expression by adding an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture.[13]

- Continue the incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance the yield of soluble protein.

3. Cell Lysis and Lysate Preparation:

- Harvest the bacterial cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl buffer with lysozyme, DNase I, and protease inhibitors).

- Lyse the cells using methods such as sonication or a French press.

- Clarify the cell lysate by centrifugation to remove cell debris and insoluble proteins.

4. Protein Purification:

- Affinity Chromatography: Load the clarified lysate onto a chromatography column with a resin that specifically binds the purification tag (e.g., Ni-NTA resin for His-tagged proteins).[11]

- Wash the column with a wash buffer to remove non-specifically bound proteins.

- Elute the recombinant Ddl protein using an elution buffer containing a high concentration of an agent that competes for binding to the resin (e.g., imidazole (B134444) for His-tagged proteins).

- Size-Exclusion Chromatography (Optional): For higher purity, further purify the eluted protein using size-exclusion chromatography to separate the Ddl protein from any remaining contaminants and aggregates.[11]

5. Protein Characterization:

- Assess the purity of the purified protein using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Determine the protein concentration using a standard method such as the Bradford assay.

- Confirm the identity of the protein by methods like Western blotting or mass spectrometry.

Visualizing the Mechanism and Processes

To further elucidate the complex processes involved in D-alanine-D-alanine ligase function, the following diagrams have been generated using the DOT language.

References

- 1. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-Alanine:D-alanine ligase as a new target for the flavonoids quercetin and apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]